![molecular formula C25H24N2O3S2 B3018522 N-(benzo[d]thiazol-2-yl)-N-benzyl-4-tosylbutanamide CAS No. 941967-63-1](/img/structure/B3018522.png)
N-(benzo[d]thiazol-2-yl)-N-benzyl-4-tosylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole is a heterocyclic compound . It’s known for its wide range of properties and applications, including optical properties, coordination properties, and electron acceptor properties . Benzothiazole and its derivatives have been used in the treatment of various diseases, including cancer, bacterial infections, convulsions, diabetes, and fungal infections .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various methods. For example, one method involves the reaction between 2-amino benzothiazoles and other compounds . The resulting intermediate compounds can then be treated with other reagents to yield the final derivatives .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry .
Chemical Reactions Analysis
Benzothiazole derivatives are known to be highly reactive and are often used as reactants or intermediates in the synthesis of various heterocyclic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined through various analytical techniques. For example, the melting point can be determined experimentally , and the IR spectrum can provide information about the functional groups present in the compound .
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
Inflammation is a complex immune response that plays a crucial role in protecting tissues against disease and infection. Researchers have synthesized derivatives of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides. Among these derivatives, compounds 8b and 9b demonstrated potent anti-inflammatory activity. Specifically:
- Albumin Denaturation Inhibition : Both compounds inhibited albumin denaturation, with 78.28% inhibition by 8b and 69.64% inhibition by 9b .
Urease Inhibition
Urease inhibitors are promising targets for anti-ulcer drugs and treating infections caused by urease-producing bacteria. N-(benzo[d]thiazol-2-yl)-N-benzyl-4-tosylbutanamide derivatives may exhibit urease inhibitory activity, contributing to their potential therapeutic applications .
Anti-Mycobacterial Chemotypes
Researchers have designed and synthesized novel anti-mycobacterial compounds by molecular hybridization. These compounds, including benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, could play a role in combating mycobacterial infections .
Analgesic Activities
While specific data on analgesic properties related to this compound are limited, thiazoles, including similar structures, have shown highly potent anti-inflammatory and analgesic activities .
Pain and Fever Reduction
Although not directly studied for pain and fever reduction, compounds with anti-inflammatory properties can indirectly alleviate pain and fever associated with inflammatory disorders. Nonsteroidal anti-inflammatory drugs (NSAIDs) and herbal supplements are commonly used for this purpose .
Structural Studies
Molecular docking studies have been conducted to understand the three-dimensional geometrical view of ligand binding to their protein receptors. These studies provide insights into the compound’s interactions and potential mechanisms of action .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S2/c1-19-13-15-21(16-14-19)32(29,30)17-7-12-24(28)27(18-20-8-3-2-4-9-20)25-26-22-10-5-6-11-23(22)31-25/h2-6,8-11,13-16H,7,12,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHDMRUITUSRTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-N-benzyl-4-tosylbutanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.